Diethoxymethylsilicon

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

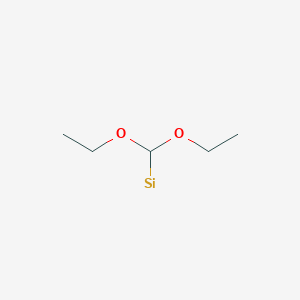

C5H11O2Si |

|---|---|

Molecular Weight |

131.22 g/mol |

InChI |

InChI=1S/C5H11O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

GSPGDJGLXPJZSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si] |

Origin of Product |

United States |

Foundational & Exploratory

Diethoxymethylsilane (CAS 2031-62-1): A Comprehensive Technical Guide for Advanced Synthesis and Material Science

Introduction

Diethoxymethylsilane (DEMS), with the CAS registry number 2031-62-1, is a versatile organosilicon compound that has emerged as a crucial reagent and building block in modern organic synthesis and materials science.[1] Its unique molecular architecture, featuring a reactive silicon-hydride (Si-H) bond and two hydrolyzable ethoxy groups, imparts a dual functionality that enables its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of the core properties, reactivity, and applications of Diethoxymethylsilane, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of its key reactions, provide practical experimental protocols, and offer insights into its safe and effective utilization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of Diethoxymethylsilane is fundamental to its application in research and development.

Physical and Chemical Properties

Diethoxymethylsilane is a colorless, clear liquid with a characteristic mild odor.[2] It is a highly flammable liquid and vapor, necessitating careful handling and storage away from ignition sources. The compound is sensitive to moisture and will decompose in contact with water.[3]

| Property | Value | Source(s) |

| CAS Number | 2031-62-1 | [4] |

| Molecular Formula | C5H14O2Si | [5] |

| Molecular Weight | 134.25 g/mol | [4] |

| Boiling Point | 94-95 °C | |

| Density | 0.838 g/mL at 20 °C | [3] |

| Flash Point | -1 °C | [6] |

| Refractive Index | ~1.376 at 20 °C | [6] |

| Water Solubility | Decomposes | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of Diethoxymethylsilane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Diethoxymethylsilane provides a clear fingerprint of its structure. The key resonances are:

-

Si-H Proton: A septet or multiplet around 4.6-4.7 ppm. The coupling to the methyl protons results in this characteristic multiplicity.

-

-OCH₂- Protons (Ethoxy group): A quartet around 3.7-3.8 ppm due to coupling with the methyl protons of the ethoxy group.

-

-CH₃ Protons (Ethoxy group): A triplet around 1.2 ppm, coupled to the methylene protons of the ethoxy group.

-

Si-CH₃ Protons: A doublet around 0.1-0.2 ppm, coupled to the Si-H proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of Diethoxymethylsilane shows three distinct signals corresponding to the different carbon environments:

-

-OCH₂- Carbon (Ethoxy group): Approximately 58-59 ppm.

-

-CH₃ Carbon (Ethoxy group): Approximately 18-19 ppm.

-

Si-CH₃ Carbon: Approximately -8 to -9 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Diethoxymethylsilane is characterized by several key absorption bands that confirm the presence of its functional groups:

-

Si-H Stretch: A strong, sharp band in the region of 2150-2100 cm⁻¹. This is a highly diagnostic peak for hydrosilanes.

-

C-H Stretch (Alkyl): Multiple bands in the 2975-2885 cm⁻¹ region.

-

Si-O-C Stretch: Strong absorptions in the 1100-1000 cm⁻¹ region.

-

CH₃ Bending: A band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Diethoxymethylsilane results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 134 may be observed, though it can be of low intensity due to the lability of the molecule. Key fragmentation pathways include the loss of ethoxy and methyl groups.[7]

Reactivity and Mechanistic Insights

The synthetic utility of Diethoxymethylsilane stems from the reactivity of its Si-H and Si-OEt bonds.

Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., C=C or C≡C), is a cornerstone of organosilicon chemistry.[1] Diethoxymethylsilane is an excellent reagent for this transformation, typically catalyzed by transition metal complexes, most notably those of platinum and rhodium.[1]

Mechanism: The Chalk-Harrod Mechanism

A widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves:

-

Oxidative Addition: The Si-H bond of Diethoxymethylsilane adds to the low-valent metal center.

-

Olefin Coordination: The alkene or alkyne substrate coordinates to the metal complex.

-

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond.

-

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to yield the hydrosilylated product and regenerate the active catalyst.

Chalk-Harrod Mechanism for Hydrosilylation.

Reduction of Carbonyl Compounds

Diethoxymethylsilane serves as a mild and selective reducing agent for carbonyl compounds, converting aldehydes and ketones to their corresponding alcohols.[8] This reduction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a transition metal catalyst.

Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction

The mechanism involves the activation of the carbonyl group by the Lewis acid, followed by hydride transfer from the silane.

-

Lewis Acid Activation: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Hydride Transfer: The hydridic hydrogen from Diethoxymethylsilane attacks the activated carbonyl carbon.

-

Silyl Ether Formation: This results in the formation of a silyl ether intermediate.

-

Hydrolysis: Subsequent workup with water hydrolyzes the silyl ether to yield the desired alcohol.

Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction.

Applications in Synthesis and Materials Science

The unique reactivity of Diethoxymethylsilane underpins its diverse applications.

Organic Synthesis

-

Asymmetric Hydrosilylation: In combination with chiral catalysts, Diethoxymethylsilane is employed in enantioselective hydrosilylation reactions to produce chiral organosilicon compounds, which are valuable intermediates in pharmaceutical synthesis.

-

Tandem Reactions: The silyl ethers formed from the reduction of carbonyls can be used in situ for subsequent reactions, such as tandem aldol reactions.

-

Protecting Group Chemistry: The diethoxymethylsilyl group can be used as a protecting group for alcohols.

Materials Science and Surface Modification

-

Coupling Agent: Diethoxymethylsilane functions as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic substrates like glass, metals, and ceramics.[6] This is crucial in the manufacturing of composites and coatings.[6]

-

Surface Modification: It is used to modify surfaces to impart hydrophobicity or to introduce reactive sites for further functionalization.[6]

-

Precursor for Silicones: Diethoxymethylsilane is a precursor for the synthesis of specialty silicone polymers, including modified silicone oils and resins. The hydrolysis and condensation of its ethoxy groups lead to the formation of polysiloxane networks.[6]

Experimental Protocols

The following are representative protocols for common applications of Diethoxymethylsilane. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Reagents:

-

1-Octene (1.12 g, 10 mmol)

-

Diethoxymethylsilane (1.48 g, 11 mmol)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene (10 µL)

-

Anhydrous toluene (20 mL)

-

-

Procedure:

-

To the flask, add 1-octene and anhydrous toluene.

-

Add Karstedt's catalyst to the stirred solution.

-

Add Diethoxymethylsilane dropwise from the dropping funnel over 10 minutes. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to 60 °C and stir for 2-4 hours.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-(diethoxymethylsilyl)octane.

-

Protocol 2: BF₃·OEt₂-Promoted Reduction of Acetophenone

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

-

Reagents:

-

Acetophenone (1.20 g, 10 mmol)

-

Diethoxymethylsilane (2.01 g, 15 mmol)

-

Boron trifluoride etherate (BF₃·OEt₂) (1.42 g, 10 mmol)

-

Anhydrous dichloromethane (DCM) (30 mL)

-

-

Procedure:

-

Dissolve acetophenone in anhydrous DCM in the flask and cool the solution to 0 °C in an ice bath.

-

Add BF₃·OEt₂ dropwise to the stirred solution.

-

In the dropping funnel, dilute Diethoxymethylsilane with 10 mL of anhydrous DCM.

-

Add the silane solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting silyl ether can be hydrolyzed by stirring with a mixture of THF and 1M HCl for 1 hour.

-

Extract the product with ether, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to obtain 1-phenylethanol. The product can be further purified by column chromatography.

-

Safety and Handling

Diethoxymethylsilane is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: It is a highly flammable liquid and vapor.[9] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use in a well-ventilated area and take precautionary measures against static discharge.[9]

-

Health Hazards: May cause skin and eye irritation.[6] Avoid inhalation of vapors.[6] Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Reactivity: Reacts with water and moisture.[5] It is incompatible with strong oxidizing agents, acids, and bases.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[10]

Conclusion

Diethoxymethylsilane is a powerful and versatile reagent with significant applications in both academic research and industrial processes. Its unique combination of a reactive hydride and hydrolyzable ethoxy groups allows for a broad range of transformations, from the formation of C-Si bonds via hydrosilylation to the selective reduction of carbonyls. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the development of new synthetic methodologies and advanced materials.

References

- Thermo Fisher Scientific. (2025). Spectroscopic analysis of Diethoxydimethylsilane (NMR, IR, Mass Spec). Benchchem.

- Xinda Chemical. (n.d.). Methyldiethoxysilane Cas 2031-62-1 SDS.

-

PubChem. (n.d.). Methyldiethoxysilane. National Institutes of Health. Retrieved from [Link]

- ChemicalBook. (n.d.).

- The Royal Society of Chemistry. (2014). Figure S1. 1H NMR spectrum of 4-(diethoxy(methyl)silyl)-N,N-diphenylaniline.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). C=O reduction to CH2.

- Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones.

- ResearchGate. (n.d.). Lewis Bases as Catalysts in The Reduction of Imines and Ketones with Silanes (n → σ)*.

- Georgia Institute of Technology. (n.d.). METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS.

- Chemistry LibreTexts. (2023).

- Chemguide. (n.d.).

- Chemistry LibreTexts. (2021). 6.

- Science Ready. (n.d.).

- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.

- eGyanKosh. (n.d.).

- University of Bristol. (n.d.). II Reduction Reactions.

- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.

- Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.

- Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.

Sources

- 1. Diethoxymethylsilane(2031-62-1) 13C NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cfmats.com [cfmats.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. C=O reduction to CH2 - Wordpress [reagents.acsgcipr.org]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Diethoxymethylsilane (DEMS) in Pharmaceutical Synthesis

Executive Summary

Diethoxymethylsilane (DEMS), CAS [2031-62-1], is a versatile organosilicon reagent distinguished by its dual functionality: a reactive silicon-hydride (Si-H) bond and hydrolyzable ethoxy groups.[1][2][3] In drug development, it serves as a "green" reducing agent, offering a milder, chemoselective alternative to traditional metal hydrides (e.g., LiAlH₄) and a key precursor in catalytic hydrosilylation.

This guide provides a definitive reference for the physical properties of DEMS, specifically its molecular weight and density, and translates these values into practical stoichiometric protocols for high-precision synthesis.

Physical & Chemical Properties: The Core Data

Precise knowledge of molecular weight and density is non-negotiable for accurate molar dosing. The following data aggregates values from authenticated certificates of analysis (CoA) and standard safety data sources.

Table 1: Critical Physicochemical Specifications

| Property | Value | Unit | Conditions | Relevance |

| Molecular Weight (MW) | 134.25 | g/mol | - | Stoichiometry: Basis for all molar equivalent calculations. |

| Density ( | 0.838 | g/mL | 20°C | Volumetric Dosing: Essential for converting mass to volume in liquid handling. |

| Molarity (Pure Liquid) | 6.24 | M (mol/L) | 20°C | Concentration: Calculated as |

| Boiling Point | 94–95 | °C | 760 mmHg | Process Safety: Defines reflux limits and solvent compatibility. |

| Refractive Index ( | 1.3760 | - | 20°C | Purity Check: Quick in-situ verification of reagent quality. |

| Flash Point | 10 | °C | Closed Cup | Safety: Requires spark-proof handling (Class 3 Flammable). |

Technical Insight: The density of DEMS is temperature-dependent. For high-precision GMP synthesis, apply a correction factor of approximately -0.001 g/mL per °C increase in temperature above 20°C.

Stoichiometric Application & Reactivity

DEMS is unique due to the presence of the Si-H bond, which allows it to act as a hydride donor. Its reactivity profile is governed by the activation of this bond, typically via transition metal catalysis (Pt, Rh) or Lewis base activation.

The Molarity Advantage

Unlike solid reducing agents (e.g., NaBH₄), DEMS is a neat liquid. Using the derived molarity of 6.24 M , researchers can dose reagents with high throughput precision.

Calculation Example:

To deliver 10.0 mmol of hydride equivalents:

Mechanistic Pathway: Hydrosilylation

The primary application of DEMS in drug discovery is the hydrosilylation of alkenes/alkynes to form carbon-silicon bonds, or the reduction of carbonyls. The reaction generally follows the Chalk-Harrod Mechanism .[4][5]

Figure 1: The Chalk-Harrod catalytic cycle for DEMS-mediated hydrosilylation. The Si-H bond adds across unsaturated bonds, catalyzed by Platinum (0).[4][5][6]

Experimental Protocols (Field-Proven)

Protocol: Inert Atmosphere Handling

DEMS is moisture-sensitive.[7][8] Hydrolysis releases Hydrogen gas (

Equipment:

-

Schlenk line (Argon or Nitrogen).

-

Oven-dried glassware (120°C, >4 hours).

-

Gas-tight syringe with Luer-lock tip.

Workflow:

-

Purge: Ensure the reaction vessel is cycled 3x (Vacuum/Inert Gas).

-

Seal: Use a Sure-Seal™ cap or rubber septum on the DEMS reagent bottle.

-

Withdraw: Insert a needle connected to an inert gas line into the bottle to equalize pressure. Withdraw the required volume using the gas-tight syringe.

-

Transfer: Inject DEMS directly into the reaction solvent (e.g., Toluene, THF) below the liquid surface to minimize vapor phase exposure.

Protocol: Density Verification (QA/QC)

Before critical GMP batches, verify the density, as aged samples may polymerize (increasing viscosity/density).

-

Tare: Place a clean, dry 10 mL volumetric flask with stopper on an analytical balance. Tare to zero.

-

Fill: Fill to the mark with DEMS at 20°C.

-

Weigh: Record mass (

). -

Calculate:

.-

Acceptance Criteria:

.[9] -

Failure Mode: If density > 0.85 g/mL, significant siloxane polymerization has likely occurred. Discard.

-

Safety & Stability (E-E-A-T)

-

Moisture Sensitivity: Contact with water generates

gas. Do not store in standard glass bottles without septum seals. -

Flammability: Flash point is 10°C. Ground all equipment to prevent static discharge.

-

Incompatibility: Avoid strong oxidizers, strong acids (rapid hydrolysis), and concentrated bases (uncontrolled

evolution).

References

-

PubChem. (2025).[9] Diethoxymethylsilane Compound Summary (CID 74848).[10] National Library of Medicine. [Link]

-

Gelest, Inc. (2024). Silicon Compounds: Silanes & Silicones Catalog - Methyldiethoxysilane.[9][Link]

-

Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society. [Link]

-

Lipshutz, B. H., et al. (2008).[11] Copper-Catalyzed Hydroamination of Alkenes.[11] Journal of the American Chemical Society. [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. Diethoxymethylsilane CAS 2031-62-1 For Sale - Kerton Chemical [kerton-industry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Methyldiethoxysilane = 96 2031-62-1 [sigmaaldrich.com]

- 10. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Diethoxymethylsilane, DEMS [organic-chemistry.org]

Diethoxymethylsilane: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications

This guide provides an in-depth analysis of the critical physicochemical properties of diethoxymethylsilane (CAS No. 2031-62-1), with a specific focus on its boiling point and flash point. Understanding these parameters is paramount for its safe handling, application in research and development, and for the design of robust experimental protocols. This document is intended for researchers, scientists, and drug development professionals who utilize organosilane compounds in their work.

Introduction to Diethoxymethylsilane

Diethoxymethylsilane, also known as methyldiethoxysilane, is an organosilicon compound with the chemical formula C5H14O2Si.[1][2] It is a colorless liquid that is recognized for its utility as an intermediate in the synthesis of various organosilicon compounds, including modified silicone oils and resins.[3] Its molecular structure features both hydrolyzable ethoxy groups and a reactive silicon-hydrogen (Si-H) bond, making it a versatile reagent in hydrosilylation reactions, selective reductions of carbonyl compounds, and in the preparation of silane coupling agents.[4][3][5] Given its high reactivity and specific physical properties, a thorough understanding of its characteristics is essential for ensuring laboratory safety and experimental success.

Core Physicochemical Properties

A summary of the key physical and chemical properties of diethoxymethylsilane is presented in the table below. This data has been compiled from various safety data sheets and chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 2031-62-1 | [6][7] |

| Molecular Formula | C5H14O2Si | [4][1][2][8] |

| Molecular Weight | 134.25 g/mol | [4][1][2] |

| Appearance | Colorless clear liquid | [7][9] |

| Density | 0.838 g/mL at 20 °C | [4][7][8][10][11] |

| Boiling Point | 94-99 °C | [4][7][8][11][12][13] |

| Flash Point | 1°C - 10°C (closed cup) | [4][3][7][8][11][12][13] |

| Water Solubility | Decomposes in contact with water | [3][7][13] |

In-Depth Analysis of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For diethoxymethylsilane, the literature and safety data sheets consistently report a boiling point in the range of 94-99 °C .[7][8][11][12][13] This relatively low boiling point indicates that the compound is volatile and will readily evaporate at room temperature, contributing to the presence of its vapors in the laboratory atmosphere.

Experimental Determination of Boiling Point

The determination of the boiling point of a flammable liquid like diethoxymethylsilane requires a carefully controlled experimental setup to ensure accuracy and safety. The following is a generalized protocol based on standard laboratory methods.

Protocol:

-

Apparatus Setup: Assemble a distillation apparatus in a fume hood. This includes a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place a small volume of diethoxymethylsilane and a few boiling chips into the round-bottom flask.

-

Heating: Gradually heat the flask using the heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Safety Precautions: Due to the flammable nature of diethoxymethylsilane, it is crucial to avoid open flames and ensure the area is well-ventilated. All heating should be done using an explosion-proof heating mantle.

Workflow for Boiling Point Determination

Caption: Experimental workflow for determining the boiling point of diethoxymethylsilane.

In-Depth Analysis of Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. Diethoxymethylsilane is classified as a highly flammable liquid, with a reported flash point in the range of 1°C to 10°C (closed cup) .[4][3][7][8][11][12][13] This extremely low flash point is a critical piece of safety information, indicating that even at or below room temperature, the vapors can form an ignitable mixture with air.

Significance in Laboratory Safety

The low flash point of diethoxymethylsilane dictates stringent safety protocols. Any potential ignition sources, such as sparks from electrical equipment, static discharge, or open flames, must be strictly eliminated from the work area.[6][14] The compound should be stored in a cool, well-ventilated area, away from heat and sources of ignition.[6][7]

Experimental Determination of Flash Point (Closed-Cup Method)

The closed-cup method is a standard procedure for determining the flash point of flammable liquids. It involves heating the liquid in a closed container and introducing a small flame at regular temperature intervals to see if a flash occurs.

Protocol:

-

Apparatus: Utilize a Pensky-Martens or similar closed-cup flash point tester.

-

Sample Introduction: Place the specified volume of diethoxymethylsilane into the test cup.

-

Heating: Begin heating the sample at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, apply the test flame to the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

-

Causality and Self-Validation: The closed-cup method is chosen to minimize the loss of volatile components and provide a more conservative and accurate measure of the flash point, which is crucial for safety assessments. The protocol is self-validating through the precise control of heating rate and the standardized application of the ignition source, ensuring reproducibility.

Workflow for Flash Point Determination

Caption: Workflow for determining the flash point of diethoxymethylsilane using the closed-cup method.

Handling, Storage, and Disposal

Given the hazardous nature of diethoxymethylsilane, strict adherence to safety guidelines is mandatory.

-

Handling: Always handle this chemical in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] All equipment used should be properly grounded to prevent static discharge.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[6][14]

-

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7]

Conclusion

Diethoxymethylsilane is a valuable reagent in organosilicon chemistry. However, its low boiling point and extremely low flash point necessitate a comprehensive understanding of its properties for safe and effective use. The information and protocols outlined in this guide are intended to provide researchers and scientists with the necessary knowledge to handle this compound responsibly and to design experiments that are both safe and scientifically sound.

References

-

ChemBK. (2024, April 10). Diethoxymethylsilane. Retrieved from [Link]

-

Gelest, Inc. (n.d.). METHYLDIETHOXYSILANE. Retrieved from [Link]

-

Chemsrc. (2025, August 22). Diethoxymethylsilane | CAS#:2031-62-1. Retrieved from [Link]

-

Kerton Chemical. (n.d.). Diethoxymethylsilane CAS 2031-62-1 For Sale. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyldiethoxysilane. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyldiethoxysilane | CAS 2031-62-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Diethoxymethylsilane CAS 2031-62-1 For Sale - Kerton Chemical [kerton-industry.com]

- 4. Diethoxymethylsilane | 2031-62-1 [chemicalbook.com]

- 5. CAS 2031-62-1: Methyldiethoxysilane | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. A10153.18 [thermofisher.com]

- 10. Diethoxymethylsilane | CAS#:2031-62-1 | Chemsrc [chemsrc.com]

- 11. 甲基二乙氧基硅烷 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. METHYLDIETHOXYSILANE - Gelest, Inc. [gelest.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. cfmats.com [cfmats.com]

Technical Guide: Diethoxymethylsilane (DEMS) Solubility & Solvent Compatibility

[1]

Executive Summary

Diethoxymethylsilane (DEMS, CAS: 2031-62-1) is a versatile organosilicon hydride utilized primarily as a reducing agent in organic synthesis and a cross-linking agent in materials science.[1][2][3] Its efficacy is strictly governed by solvent compatibility.[1] While DEMS exhibits broad miscibility with aprotic polar and aromatic solvents, its reactivity with protic solvents (water, alcohols) and conflicting solubility data regarding aliphatic hydrocarbons require a nuanced approach to solvent selection.[1]

This guide provides an authoritative analysis of DEMS solubility, delineating "inert" process solvents from "reactive" incompatibilities, and offering validated protocols for handling and experimental design.[1]

Physicochemical Profile

Understanding the physical nature of DEMS is a prerequisite for predicting its behavior in solution. It is a low-viscosity liquid with a lipophilic organosilane core susceptible to hydrolytic cleavage.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Relevance to Solubility |

| Molecular Formula | Amphiphilic character (organic/inorganic hybrid).[1][3] | |

| Molecular Weight | 134.25 g/mol | Low MW facilitates rapid diffusion in solvents.[1] |

| Boiling Point | 94–95 °C | Compatible with standard reflux protocols in Toluene/THF.[1] |

| Density | 0.838 g/mL (at 20 °C) | Lower density than water/chlorinated solvents; floats during extraction.[1] |

| Flash Point | 10 °C | High Flammability Risk ; requires grounded equipment.[1] |

| Hydrolytic Sensitivity | High | Decomposes in moist solvents; requires anhydrous conditions.[1] |

Solvent Compatibility Matrix

The solubility of DEMS is not merely a function of dissolution but of chemical inertness . The Si-H and Si-OEt bonds dictate the exclusion of specific solvent classes.

Recommended Solvents (Inert & Miscible)

These solvents are the industry standard for DEMS reactions (e.g., hydrosilylation, reduction).[1] They dissolve DEMS completely without triggering premature decomposition.[1]

-

Aromatic Hydrocarbons: Toluene , Xylene .[1]

-

Why: Excellent miscibility; high boiling points allow for thermal activation of catalysts; azeotropic removal of water is possible before adding DEMS.

-

-

Chlorinated Solvents: Dichloromethane (DCM) , Chloroform .[1]

-

Polar Aprotic: Acetonitrile , DMSO (anhydrous).[1]

-

Why: Suitable for specific polar mechanistic pathways, though drying DMSO to the required ppm levels is challenging.[1]

-

The Aliphatic/Ether Anomaly (Critical Note)

Standard chemical intuition suggests small organosilanes should be soluble in Hexane and Diethyl Ether . However, multiple safety databases (e.g., Fisher Scientific, ChemicalBook) explicitly list DEMS as insoluble in these solvents [1, 2].[1]

-

Field Insight: This insolubility data is contested by practical synthesis reports where silanes are often worked up in ether.[1] It is highly probable that "insolubility" refers to a miscibility gap at specific concentrations or temperatures, or is a persistent database error.[1]

-

Directive:Do not assume solubility. Perform a Miscibility Spot Test (Protocol 5.1) before using Hexane or Diethyl Ether as a primary reaction solvent.[1]

Reactive Incompatibilities (Strictly Avoid)

-

Water: Causes rapid hydrolysis, releasing ethanol and generating siloxanes/gels.[1]

-

Alcohols (Methanol, Ethanol): While DEMS dissolves in alcohols, it undergoes transesterification (alcoholysis), especially in the presence of acid/base catalysts.[1]

-

Acids/Bases: Catalyze the decomposition of the Si-H bond (hydrogen evolution) and hydrolysis of Si-OEt groups.

Visualizing Reactivity & Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the chemical structure of DEMS.

Figure 1: Decision logic for DEMS solvent selection. Green paths indicate safe workflows; red indicates chemical incompatibility.[1]

Experimental Protocols

Protocol: Solvent Miscibility Spot Test

Use this to validate Hexane/Ether compatibility before scaling up.[1]

-

Preparation: In a dry 4 mL glass vial, add 1.0 mL of the target solvent (e.g., Hexane).

-

Addition: Add 100 µL of DEMS dropwise.

-

Observation:

-

Stress Test: If clear, cool to 0°C. If phase separation occurs, the solvent is unsuitable for low-temp reactions.

Protocol: Anhydrous Solvent Preparation for DEMS

Standard "Reagent Grade" solvents are insufficient due to moisture sensitivity.[1]

Applications & Mechanistic Implications

The solubility profile of DEMS directly impacts its utility in drug development and catalysis.

-

Hydrosilylation: Toluene is the preferred solvent. Its high boiling point supports the activation energy required for Platinum (Karstedt’s) catalysts, while its non-polar nature prevents catalyst deactivation [3].[1]

-

Reduction of Carbonyls: THF is commonly used.[1] The solubility of DEMS in THF allows for homogenous mixing with carbonyl substrates, while the ether oxygen can stabilize Lewis Acid intermediates often generated during reduction [4].[1]

References

-

Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Diethoxymethylsilane. Retrieved from [1]

-

ChemicalBook. (2024).[1] Diethoxymethylsilane Properties and Solubility Data. Retrieved from [1]

-

Gelest, Inc. (2020).[1][7] Silicon-Based Reducing Agents: Detailed Application Guide. Retrieved from

-

PubChem. (2024).[1][8] Compound Summary: Diethoxymethylsilane (CID 74848).[1] National Library of Medicine.[1] Retrieved from [1]

Sources

- 1. chembk.com [chembk.com]

- 2. Diethoxymethylsilane | 2031-62-1 [chemicalbook.com]

- 3. Diethoxymethylsilane, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. selekt.biotage.com [selekt.biotage.com]

- 5. echemi.com [echemi.com]

- 6. tecmos.com [tecmos.com]

- 7. gelest.com [gelest.com]

- 8. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Diethoxymethylsilane hydrosilylation reaction protocol

An In-Depth Guide to Diethoxymethylsilane Hydrosilylation: Protocols and Mechanistic Insights

Introduction to Catalytic Hydrosilylation

Catalytic hydrosilylation is a fundamental and atom-economical reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[1][2][3] This process is a cornerstone for the synthesis of organosilicon compounds, which are pivotal in fields ranging from materials science to the development of complex organic molecules in pharmaceuticals.[1][4] Diethoxymethylsilane serves as a highly valuable reagent in this transformation. Its Si-H bond is reactive, and the resulting diethoxy-substituted silane products offer a versatile handle for further chemical modifications, such as hydrolysis and condensation to form polysiloxanes.[1][4]

The reaction is typically mediated by transition metal complexes, with catalysts based on platinum, rhodium, and ruthenium being the most prevalent.[1] The choice of catalyst and reaction conditions is critical as it profoundly influences the reaction's efficiency, regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition), and stereoselectivity.[1]

Reaction Mechanism: The Chalk-Harrod Pathway

The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism.[1][2] This catalytic cycle provides a robust framework for understanding how the catalyst facilitates the Si-C bond formation.

The key steps are:

-

Oxidative Addition: The Si-H bond of diethoxymethylsilane adds to the low-valent metal center of the catalyst.

-

Olefin (or Alkyne) Coordination: The unsaturated substrate coordinates to the metal complex.

-

Migratory Insertion: The coordinated double or triple bond inserts into the metal-hydride bond. This is often the regiochemistry-determining step. For terminal alkenes, this typically results in the metal being attached to the terminal carbon.

-

Reductive Elimination: The final silicon-carbon bond is formed, releasing the alkyl- or vinylsilane product and regenerating the active catalyst.[2]

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Catalyst Selection: Directing Reaction Outcomes

The choice of catalyst is the most critical experimental parameter, dictating the regioselectivity and substrate scope of the reaction.

| Catalyst Type | Common Examples | Typical Substrates | Predominant Regioselectivity | Key Characteristics & Insights |

| Platinum | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Terminal Alkenes | Anti-Markovnikov (β-adduct)[1] | Highly active and widely used in industrial applications.[1][5] Karstedt's catalyst is generally preferred due to its high solubility and activity at low concentrations. These catalysts are, however, susceptible to poisoning.[5] |

| Rhodium | Wilkinson's Catalyst (RhCl(PPh₃)₃), Cationic Rhodium Complexes | Terminal & Internal Alkenes | Catalyst/Ligand Dependent | Rhodium catalysts are highly effective and, when paired with specific ligands, can achieve excellent control over regioselectivity.[1] They can be tuned for either Markovnikov or anti-Markovnikov products. |

| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | Terminal & Internal Alkynes | α-adduct (from terminal alkynes)[1][6] | Ruthenium catalysts have proven exceptionally powerful for the hydrosilylation of alkynes, providing excellent control to form valuable α-vinylsilanes from terminal alkynes and Z-vinylsilanes from internal alkynes.[1][6] |

Experimental Protocols

PART 1: CRITICAL SAFETY & HANDLING PRECAUTIONS

Trustworthiness through Safety: A successful experiment is a safe one. Adherence to these protocols is non-negotiable for ensuring operator safety and experimental integrity.

-

Chemical Hazards: Diethoxymethylsilane is a highly flammable liquid and vapor that causes serious skin and eye irritation.[7][8][9] All handling must be performed in a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and nitrile gloves.[7][10]

-

Inert Atmosphere: Hydrosilylation catalysts are often sensitive to air and moisture.[1] Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

-

Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) before use, and anhydrous solvents are required to prevent catalyst deactivation and side reactions.[1]

-

Static Discharge: Due to the flammability of the silane and many solvents, ensure all equipment is properly grounded to prevent static discharge, which can serve as an ignition source.[9]

PART 2: GENERAL EXPERIMENTAL WORKFLOW

This diagram outlines the universal steps for setting up a hydrosilylation reaction, emphasizing the critical need for an inert environment.

Caption: General workflow for a hydrosilylation reaction.

Protocol 1: Rhodium-Catalyzed Hydrosilylation of a Terminal Alkene (e.g., 1-Octene)

This protocol details the formation of an anti-Markovnikov (β-adduct) alkylsilane, a common outcome with many rhodium and platinum catalysts.[1]

Materials:

-

Alkene (e.g., 1-octene)

-

Diethoxymethylsilane

-

Rhodium-based catalyst (e.g., Wilkinson's catalyst)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask and standard Schlenk line equipment

Step-by-Step Procedure:

-

Setup: Under an inert atmosphere, add the rhodium catalyst (typically 0.1-1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous solvent (e.g., toluene) via syringe to dissolve the catalyst.

-

Substrate Addition: Add the terminal alkene (1.0 equivalent) to the catalyst solution via syringe.

-

Silane Addition: Slowly add diethoxymethylsilane (1.1 - 1.2 equivalents) dropwise to the stirred mixture at room temperature.[1] Causality: A slow, dropwise addition is crucial to control the reaction exotherm, which can occur upon initiation.

-

Reaction: Stir the mixture at the desired temperature (this can range from room temperature to 60-80 °C, depending on the substrate and catalyst activity) and monitor the reaction's progress by periodically taking aliquots for analysis by GC or TLC.[1]

-

Completion & Workup: Once the starting material is consumed, cool the reaction to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final alkyl(diethoxy)methylsilane.[1]

Protocol 2: Ruthenium-Catalyzed Hydrosilylation of a Terminal Alkyne (e.g., Phenylacetylene)

This protocol describes the synthesis of an α-vinylsilane, a highly selective transformation enabled by specific ruthenium catalysts.[1][6]

Materials:

-

Terminal alkyne (e.g., Phenylacetylene)

-

Diethoxymethylsilane

-

[Cp*Ru(MeCN)₃]PF₆ catalyst

-

Anhydrous solvent (e.g., THF)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask and standard Schlenk line equipment

Step-by-Step Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 equivalent) and anhydrous THF.

-

Catalyst Addition: In a separate vial, dissolve the [Cp*Ru(MeCN)₃]PF₆ catalyst (1-5 mol%) in a small amount of anhydrous THF and add it to the reaction flask via syringe.[1]

-

Silane Addition: Add diethoxymethylsilane (1.2 equivalents) dropwise to the stirred reaction mixture at room temperature.[1]

-

Reaction: Stir the reaction at room temperature. These reactions are often rapid and can be complete within a few hours. Monitor progress by GC or TLC.[1]

-

Completion & Workup: Once the reaction is complete, the solvent can be removed under reduced pressure.

-

Purification: The residue can be purified by column chromatography on silica gel to afford the pure α-vinylsilane.[1]

References

- Application Notes and Protocols for Catalytic Hydrosilylation with Diethoxymethylsilane. Benchchem.

- An In-depth Technical Guide to the Reaction Mechanism of Diethoxysilane with Water. Benchchem.

- Diethoxymethylsilane Safety Data Sheet. TCI Chemicals.

- Diethoxymethylsilane Safety Data Sheet. ChemicalBook.

- Methyldiethoxysilane Safety Data Sheet. Gelest, Inc.

- Catalyst Poisoning in Diethoxymethylsilane Reactions. Benchchem.

- Triethoxy(methyl)silane Safety Data Sheet. Evonik.

- [Cp*Ru(MeCN)3]PF6: A Highly Efficient Hydrosilylation Catalyst. Sigma-Aldrich.

- Diethyl(hexyl)methylsilane in Polymer Chemistry. Benchchem.

- Hydrosilylation. Wikipedia.

- Hydrolytic polycondensation of diethoxymethylsilane under pressure. ResearchGate.

- Hydrosilylation. Chemistry LibreTexts.

- Hydrosilylation Reactions Catalyzed by Rhenium. Encyclopedia.pub.

- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI.

- Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. PMC.

- Recent advances on hydrosilylation of olefins. Royal Society of Chemistry.

- Fifty Years of Hydrosilylation in Polymer Science. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrosilylation Catalyst [sigmaaldrich.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. msds.evonik.com [msds.evonik.com]

Application and Protocol for the Selective Reduction of Amides Using Diethoxymethylsilane

Introduction: A Modern Approach to Amide Reduction

The reduction of amides to amines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and fine chemicals. For decades, this conversion has been dominated by powerful, yet often aggressive, metal hydride reagents like lithium aluminum hydride (LiAlH₄).[1] While effective, these reagents exhibit poor functional group tolerance and present significant safety challenges due to their high reactivity with moisture and air.[2] This has driven the development of milder and more selective methods, with catalytic hydrosilylation emerging as a prominent alternative.[2]

Hydrosilanes, in the presence of a suitable catalyst, offer a tunable and chemoselective means of reducing the robust amide bond. This guide focuses on the application of diethoxymethylsilane (DEMS) as a versatile and efficient reducing agent for this purpose. We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the scope and limitations of this methodology, offering researchers a practical guide to its implementation.

The Merits of Diethoxymethylsilane (DEMS) in Amide Reduction

Diethoxymethylsilane, with its combination of hydridic and alkoxy groups, presents a unique reactivity profile. While a broad range of silanes have been employed for amide reduction, including polymethylhydrosiloxane (PMHS), phenylsilane, and triethoxysilane, DEMS offers a balance of reactivity and handling convenience.[2] The use of alkoxysilanes like DEMS is well-established in various reductive transformations, and their byproducts are often more easily managed during workup compared to polymeric siloxanes.

Mechanism of Catalytic Amide Hydrosilylation

The reduction of an amide using a hydrosilane is not a spontaneous process and requires the activation of either the amide, the silane, or both. This is typically achieved through the use of a catalyst, which can be a transition metal complex or a Lewis acid.

The generally accepted mechanism proceeds through several key steps:

-

Amide Activation: A Lewis acidic catalyst coordinates to the carbonyl oxygen of the amide. This activation increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Hydride Transfer: The hydrosilane, in this case, diethoxymethylsilane, delivers a hydride to the activated carbonyl carbon. This step can be facilitated by the catalyst, which may also activate the Si-H bond.

-

Formation of a Hemiaminal Intermediate: The initial hydride transfer results in the formation of a hemiaminal or a silylated version thereof.

-

Elimination and Imine/Iminium Ion Formation: The hemiaminal intermediate eliminates a silyloxide species to form an imine or an iminium ion.

-

Second Hydride Transfer: A second equivalent of the hydrosilane reduces the imine/iminium ion to the final amine product.

This two-stage reduction of the carbonyl group is what distinguishes amide reduction from the reduction of ketones or aldehydes, which typically yield alcohols.

Visualizing the Reaction Pathway

Caption: Generalized mechanism for the catalyst-mediated reduction of amides using diethoxymethylsilane.

Experimental Protocols

The following protocols are representative examples for the selective reduction of a tertiary amide using diethoxymethylsilane. It is crucial that all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the catalyst and the silane.

Protocol 1: Zirconium-Catalyzed Amide Reduction

This protocol is adapted from methodologies developed for zirconium-catalyzed reductive transformations of amides.[3] Zirconium-based catalysts are attractive due to their earth abundance and oxophilicity.

Materials:

-

Tertiary amide (e.g., N,N-dimethylbenzamide)

-

Diethoxymethylsilane (DEMS)

-

Zirconocene dichloride (Cp₂ZrCl₂)

-

Anhydrous toluene

-

Aqueous HCl (1 M)

-

Aqueous NaOH (1 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the tertiary amide (1.0 mmol, 1.0 equiv) and zirconocene dichloride (0.1 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the mixture at room temperature until the solids are dissolved.

-

Addition of Silane: Add diethoxymethylsilane (3.0 mmol, 3.0 equiv) dropwise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or GC-MS. The reaction time can vary from 6 to 24 hours depending on the substrate.

-

Quenching and Workup:

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by the slow addition of 1 M HCl (5 mL).

-

Stir the mixture vigorously for 30 minutes.

-

Basify the aqueous layer with 1 M NaOH until pH > 10.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel. It is important to note that silane byproducts can sometimes complicate purification. A basic workup or filtration through a plug of basic alumina can help in removing some of these impurities.

Protocol 2: B(C₆F₅)₃-Catalyzed Amide Reduction

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful metal-free Lewis acid catalyst for hydrosilylation reactions.[4][5] It functions by activating the Si-H bond of the silane.[6][7]

Materials:

-

Tertiary or secondary amide

-

Diethoxymethylsilane (DEMS)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Anhydrous chlorobenzene or 1,2-dichloroethane

-

Aqueous NaHCO₃

-

Standard inert atmosphere glassware

Procedure:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the amide (1.0 mmol, 1.0 equiv) and B(C₆F₅)₃ (0.05 mmol, 5 mol%) to a dry vial or Schlenk flask.

-

Solvent and Reagent Addition: Add anhydrous chlorobenzene (5 mL).

-

Addition of Silane: Add diethoxymethylsilane (2.5-3.0 mmol, 2.5-3.0 equiv) to the mixture.

-

Reaction Conditions: Seal the vessel and heat to 80-100 °C. Monitor the reaction by GC-MS or LC-MS.

-

Workup:

-

Cool the reaction to room temperature.

-

Quench with saturated aqueous NaHCO₃.

-

Extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry, and concentrate.

-

-

Purification: Purify the crude amine by column chromatography.

Experimental Workflow Visualization

Caption: A typical workflow for the selective reduction of amides using diethoxymethylsilane.

Substrate Scope and Chemoselectivity

One of the primary advantages of catalytic hydrosilylation is its high degree of chemoselectivity. These reductions can often be performed in the presence of other reducible functional groups.

| Functional Group | Compatibility with DEMS Reduction | Notes |

| Esters | Generally Tolerated | Esters are less reactive than amides under these conditions. However, prolonged reaction times or higher temperatures may lead to some reduction. |

| Nitriles | Generally Tolerated | Nitriles are typically stable under these reaction conditions. |

| Alkenes/Alkynes | Generally Tolerated | Non-conjugated double and triple bonds are usually inert. |

| Aryl Halides | Tolerated | C-X bonds (X = Cl, Br, I) are compatible with this reduction method. |

| Nitro Groups | May be Reduced | Nitro groups are often sensitive to hydrosilylation conditions and may be reduced. |

| Ketones/Aldehydes | Not Tolerated | These are generally more reactive than amides and will be reduced. |

Tertiary amides are typically the most reactive substrates for this transformation. Secondary amides can also be reduced, though they may require more forcing conditions. Primary amides are more challenging and can sometimes undergo dehydration to nitriles under Lewis acidic conditions.

Troubleshooting and Practical Considerations

-

Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading or the reaction temperature. Ensure that all reagents and solvents are scrupulously dry, as water can deactivate the catalyst.

-

Byproduct Removal: The major byproducts are siloxanes formed from the oxidation of diethoxymethylsilane. These can sometimes co-elute with the desired product during chromatography. An acidic or basic wash during the workup can help hydrolyze and remove some of these species. In some cases, a distillation of the product amine may be feasible.

-

Safety: Diethoxymethylsilane is flammable and should be handled in a well-ventilated fume hood. The catalysts, particularly B(C₆F₅)₃, are sensitive to moisture and should be handled under an inert atmosphere.

Conclusion

The selective reduction of amides using diethoxymethylsilane, facilitated by catalysts such as zirconocene dichloride or tris(pentafluorophenyl)borane, represents a mild, efficient, and chemoselective alternative to traditional hydride reagents. This methodology provides access to a wide range of amines while tolerating many common functional groups. The protocols and considerations outlined in this guide are intended to provide researchers with a solid foundation for successfully implementing this valuable transformation in their synthetic endeavors.

References

-

Chadwick, R. C., Kardelis, V., Lim, P., & Adronov, A. (2014). Tris(pentafluorophenyl)boron B(C6F5)3 is an effective catalyst for the reduction of tertiary and N-phenyl secondary amides in the presence of a silane. J. Org. Chem., 79, 7728-7733. [Link]

-

Adolfsson, H., & Kovalenko, O. O. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-Portal.org. [Link]

-

Charette, A. B., & Grenon, M. (2001). Chemoselective activation of amides with triflic anhydride. J. Am. Chem. Soc., 123(48), 11943-11944. [Link]

-

Pan, Y., Luo, Z., Han, J., Xu, X., Chen, C., Zhao, H., Xu, L., Fan, Q., & Xiao, J. (2019). B(C6F5)3-Catalyzed Deoxygenative Reduction of Amides to Amines with Ammonia Borane. Advanced Synthesis & Catalysis, 361(5), 1035-1041. [Link]

-

Reeves, J. T., et al. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. [Link]

-

Ingleson, M. J., et al. (2016). The B(C6F5)3‑Catalyzed Tandem Meinwald Rearrangement− Reductive Amination. Organic Letters, 18(16), 4148-4151. [Link]

-

Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2010). Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. J. Am. Chem. Soc., 132(6), 1770-1771. [Link]

-

Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. J. Am. Chem. Soc., 134(28), 11304-11307. [Link]

-

Czerwiński, P., & Furman, B. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 658841. [Link]

-

Organic Syntheses. (n.d.). Nickel-Catalyzed Reduction of Amides. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

DiVA portal. (2019, May 22). Zirconium catalyzed amide formation without water scavenging. DiVA portal. [Link]

-

Parks, D. J., Blackwell, J. M., & Piers, W. E. (2000). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. Organometallics, 19(18), 3536-3545. [Link]

-

Blackwell, J. M., Foster, K. L., Beck, V. H., & Piers, W. E. (1999). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. J. Org. Chem., 64(13), 4887-4892. [Link]

-

ResearchGate. (2025, August). ChemInform Abstract: A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. ResearchGate. [Link]

-

Denton, R., et al. (2021). Silicon compounds as stoichiometric coupling reagents for direct amidation. Organic & Biomolecular Chemistry, 19(30), 6541-6552. [Link]

-

Synfacts. (2025, August). Reductive Sulfonamidation of Amides via Zirconium Hydride Catalysis. Synfacts, 11(08), 0841. [Link]

-

Ram, S., & Ehrenkaufer, R. E. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules, 28(12), 4648. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. diva-portal.org [diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine synthesis by amide reduction [organic-chemistry.org]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]

Diethoxymethylsilane as a crosslinking agent for silicones

Executive Summary

Diethoxymethylsilane (DEMS; CAS 2031-62-1) is a specialized organosilane characterized by its hybrid functionality: a reactive hydride group (Si-H) and two hydrolyzable ethoxy groups (Si-OEt). Unlike standard tetra-functional crosslinkers (e.g., TEOS), DEMS enables dual-cure mechanisms . It facilitates orthogonal crosslinking strategies where a silicone network can be formed via hydrosilylation (addition cure) while retaining alkoxy functionality for secondary moisture curing or substrate adhesion.

This guide details the protocols for utilizing DEMS in drug delivery matrices, dielectric elastomers, and optical coatings, emphasizing the critical management of its volatility (bp 94–95°C) and hydrogen-evolution hazards.

Chemical Profile & Mechanistic Basis

DEMS acts as a molecular bridge between addition-cure and condensation-cure chemistries. Its utility lies in its ability to react selectively under different conditions.

-

Pathway A (Hydrosilylation): In the presence of a Platinum (Pt) catalyst, the Si-H bond adds across vinyl-functional silicones.[1] This reaction is rapid and produces no volatile byproducts.

-

Pathway B (Condensation/Sol-Gel): In the presence of moisture and a condensation catalyst (Sn, Ti, or acid/base), the Si-OEt groups hydrolyze to Si-OH, condensing to form a siloxane (Si-O-Si) network, releasing ethanol.

Mechanistic Visualization

Figure 1: Dual-reaction pathways of DEMS. Pathway A is preferred for primary network formation; Pathway B is often used for secondary curing or adhesion.

Critical Handling & Safety Protocol

DANGER: Hydrogen Evolution Hazard DEMS releases Hydrogen gas (H2) violently upon contact with strong bases, acids, or catalytic amounts of water in the presence of metals.

-

Flash Point: 10°C (Highly Flammable).

-

H2 Generation Potential: 1 mole of DEMS can theoretically release 1 mole of H2 (22.4 L at STP) if the Si-H bond is cleaved hydrolytically.

Safety Checklist:

-

Venting: All reaction vessels must be vented to a fume hood or scrubber. Never seal a vessel containing DEMS and a potential hydrolytic agent.

-

Inerting: Handle under dry Nitrogen or Argon.

-

Neutralization: Spills should be treated with dry absorbent (vermiculite). Do not use water or basic cleaners.

Protocol A: Hydrosilylation Crosslinking (Primary Network)

Objective: Create a silicone elastomer using DEMS as the crosslinker for vinyl-terminated polydimethylsiloxane (Vi-PDMS). This method is ideal for optical encapsulants or drug-eluting matrices where volatile byproducts (ethanol) must be avoided during the initial cure.

Materials:

-

Polymer: Vinyl-terminated PDMS (e.g., DMS-V31, 1000 cSt).

-

Crosslinker: Diethoxymethylsilane (DEMS).[2]

-

Catalyst: Platinum-divinyltetramethyldisiloxane complex (Karstedt’s Catalyst) in xylene (low concentration, ~2% Pt).

-

Inhibitor: 1-Ethynyl-1-cyclohexanol (ETCH) – Optional, for pot-life extension.

Experimental Workflow:

-

Stoichiometry Calculation: Calculate the molar ratio of Hydride (Si-H) to Vinyl (Si-Vi).

-

Target Ratio: 1.2 : 1.0 (Si-H : Si-Vi).

-

Note: A slight excess of DEMS is required to account for evaporative loss (bp 95°C) during mixing.

-

-

Mixing (Inert Atmosphere Recommended):

-

Step 1: Weigh Vi-PDMS into a mixing cup.

-

Step 2: Add Inhibitor (if using) at 0.01 wt% and mix thoroughly.

-

Step 3: Add DEMS. Critical: Do not apply vacuum immediately after adding DEMS, or you will evaporate the crosslinker.

-

Step 4: Add Catalyst (10–20 ppm Pt final concentration). Mix gently to avoid heat generation.

-

-

Degassing:

-

Apply a "soft" vacuum (200 mmHg) for 2 minutes. Do not use high vacuum (<10 mmHg) as DEMS will flash off, altering the stoichiometry and leading to incomplete cure (tacky surface).

-

-

Curing:

-

Initial Set: 25°C for 4 hours (closed mold to prevent evaporation).

-

Post-Cure: 60°C for 1 hour.

-

Result: The elastomer is crosslinked via ethyl bridges. The ethoxy groups (Si-OEt) remain unreacted and available for adhesion to glass/metal substrates.

-

Protocol B: Sol-Gel Modification (Adhesion Promotion)

Objective: Functionalize a silica or glass surface with DEMS to create a hydrophobic, reactive interface that can covalently bond to a silicone rubber.

Materials:

-

DEMS (5% solution).

-

Solvent: Anhydrous Ethanol (95%) + Isopropanol (5%).

-

Substrate: Borosilicate glass or Silicon wafer.

-

Catalyst: Acetic Acid (to adjust pH to 4.5–5.5).

Protocol:

-

Solution Prep: Mix Ethanol/Isopropanol. Adjust pH to 5.0 using Acetic Acid.

-

Expert Insight: Acidic pH promotes hydrolysis of the alkoxy groups (forming silanols) while stabilizing the Si-H bond. Alkaline pH would degrade the Si-H bond, evolving H2 gas and destroying the hydride functionality.

-

-

Silane Addition: Add DEMS to the acidified solvent to reach 2-5 wt%. Stir for 15 minutes to allow hydrolysis (Si-OEt

Si-OH). -

Application: Dip-coat or spin-coat the substrate.

-

Spin parameters: 2000 RPM, 30s.

-

-

Condensation Cure: Bake substrate at 110°C for 15 minutes.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Surface Tackiness | Evaporation of DEMS before cure. | Reduce vacuum intensity during degassing; cure in a sealed mold; increase DEMS excess to 1.5:1. |

| Bubbles in Matrix | H2 evolution (Side reaction). | Ensure system is pH neutral/acidic. Avoid moisture contamination during the Pt-cure phase. |

| Gelation of Pre-mix | Premature hydrolysis. | Store DEMS under Nitrogen. Ensure fillers (if used) are dried (0% moisture). |

| Poor Adhesion | Incomplete hydrolysis of EtO groups. | In Protocol B, ensure pH is 4.5–5.0 and allow 15-30 min hydrolysis time before coating. |

References

-

Gelest, Inc. "Reactive Silicones: Forging New Polymer Links."[5][6] Gelest Technical Brochures. Available at: [Link]

-

PubChem. "Diethoxymethylsilane (Compound)."[7] National Library of Medicine. Available at: [Link]

-

Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.[5][6][8][9][10] Available at: [Link]

- Troegel, D., & Stohrer, J. "Recent Advances and Actual Challenges in Silicone Industry." Coordination Chemistry Reviews, 2011.

Sources

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 4. mdpi.com [mdpi.com]

- 5. gelest.com [gelest.com]

- 6. img.meryer.com [img.meryer.com]

- 7. メチルジエトキシシラン ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. thenanoholdings.com [thenanoholdings.com]

- 9. METHYLDIETHOXYSILANE - Gelest, Inc. [gelest.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

Application Notes and Protocols for the Synthesis of Vinylsilanes via Hydrosilylation of Alkynes with Diethoxymethylsilane

Abstract

Vinylsilanes are exceptionally versatile and stable intermediates in modern organic synthesis, serving as crucial building blocks in cross-coupling reactions, stereoselective transformations, and materials science.[1][2][3] The catalytic hydrosilylation of alkynes—the addition of a silicon-hydride bond across a carbon-carbon triple bond—stands out as the most direct and atom-economical route to these valuable compounds.[4] This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of vinylsilanes using diethoxymethylsilane, a reactive and functionalizable hydrosilylating agent. We will explore the mechanistic underpinnings of the reaction and detail how the strategic selection of transition metal catalysts can precisely control the regio- and stereochemical outcome, enabling the selective synthesis of (E)-vinylsilanes, (Z)-vinylsilanes, and α-vinylsilanes.

Introduction: The Strategic Importance of Vinylsilanes

The utility of vinylsilanes stems from the unique properties of the carbon-silicon bond. The silicon atom can act as a "silent" directing group, be transformed into a hydroxyl group with retention of configuration (Tamao-Fleming oxidation), or participate directly in palladium-catalyzed cross-coupling reactions (Hiyama coupling), offering a less toxic alternative to organostannanes.[1][2]

The hydrosilylation of alkynes is a powerful method for their preparation, but its application in complex synthesis is critically dependent on selectivity.[1] The reaction of a terminal alkyne with a hydrosilane can yield three distinct isomers: the α-adduct (geminal or Markovnikov product) and two β-adducts (vicinal or anti-Markovnikov products), which are stereoisomers ((E) or (Z)).

This document focuses on diethoxymethylsilane as the hydrosilylating agent. Its Si-H bond is sufficiently reactive for catalytic activation, and the resulting diethoxy groups on the silicon atom offer a handle for subsequent transformations or can enhance reactivity in certain cross-coupling protocols.[5]

Mechanistic Landscape: Controlling Reaction Outcomes

The stereochemical and regiochemical outcome of alkyne hydrosilylation is almost entirely dictated by the choice of catalyst and, to a lesser extent, the reaction conditions.[1][6]

The Chalk-Harrod Mechanism for (E)-Isomer Formation

For many platinum-catalyzed reactions, the formation of the (E)-vinylsilane (via cis-addition) is explained by the Chalk-Harrod mechanism.[1][5] This pathway involves:

-

Oxidative Addition: The silane's Si-H bond adds to the low-valent metal center.

-

Alkyne Coordination: The alkyne coordinates to the resulting metal-silyl-hydride complex.

-

Migratory Insertion: The alkyne inserts into the metal-hydride bond, forming a vinyl-metal species.

-

Reductive Elimination: The vinylsilane product is released, regenerating the active catalyst.

Pathways to (Z) and α-Isomers

The formation of (Z)-vinylsilanes (trans-addition) and α-vinylsilanes deviates from this simple model and often involves more complex mechanistic cycles, including alternative insertion pathways (silyl migration) or catalyst-induced isomerization of intermediates.[1] The choice of metal (e.g., Rh, Ru, Co) and its ligand sphere is paramount in directing the reaction toward these alternative products.[5][6][7]

Safety and Handling of Diethoxymethylsilane

Diethoxymethylsilane is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: Highly flammable liquid and vapor. Causes skin and serious eye irritation. Moisture sensitive; contact with water may produce flammable gases.[8][9][10]

-

Handling:

-

Always work in a well-ventilated chemical fume hood.[11]

-

Use an inert atmosphere (Nitrogen or Argon) for all transfers and reactions, as both the silane and many catalysts are sensitive to air and moisture.[5][9]

-

Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[12]

-

Ground all equipment and use non-sparking tools to prevent static discharge.[11][12]

-

-

Storage:

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the selective synthesis of vinylsilane isomers. All reactions must be performed using standard Schlenk line or glovebox techniques with anhydrous solvents.

Protocol 1: Synthesis of (E)-β-Vinylsilanes via Platinum Catalysis

This protocol utilizes Karstedt's catalyst to achieve a highly selective cis-hydrosilylation, yielding the (E)-β-vinylsilane as the major product.[5][13]

-

Materials:

-

Terminal Alkyne (e.g., 1-Octyne)

-

Diethoxymethylsilane

-

Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex, ~2% in xylene)

-

Anhydrous Toluene

-

Schlenk flask and standard inert atmosphere glassware

-

-

Procedure:

-

To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the terminal alkyne (5.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).

-

Add Karstedt's catalyst (10-25 µL, approx. 0.005-0.01 mol% Pt) to the stirred solution.

-

Add diethoxymethylsilane (0.74 g, 5.5 mmol, 1.1 equiv) dropwise to the mixture at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting materials by TLC or GC analysis.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure (E)-vinylsilane.

-

Protocol 2: Synthesis of (Z)-β-Vinylsilanes via Rhodium Catalysis

Certain rhodium complexes can promote trans-hydrosilylation, leading to the formation of (Z)-vinylsilanes.[6]

-

Materials:

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Diethoxymethylsilane

-

Wilkinson's Catalyst (RhCl(PPh₃)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a nitrogen-filled glovebox or Schlenk flask, dissolve Wilkinson's catalyst (46 mg, 0.05 mmol, 1 mol%) in anhydrous THF (5 mL).

-

Add the terminal alkyne (5.0 mmol, 1.0 equiv) to the catalyst solution.

-

Slowly add diethoxymethylsilane (0.81 g, 6.0 mmol, 1.2 equiv) to the reaction mixture.

-

Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by GC-MS.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the product by column chromatography on silica gel. The choice of eluent will depend on the substrate but often starts with pure hexanes.

-

Protocol 3: Synthesis of α-Vinylsilanes via Ruthenium Catalysis

Ruthenium catalysts are particularly effective at promoting the Markovnikov addition of silanes to terminal alkynes, providing the α-vinylsilane isomer with high regioselectivity.[5]

-

Materials:

-

Terminal Alkyne (e.g., 1-Heptyne)

-

Diethoxymethylsilane

-

[Cp*Ru(MeCN)₃]PF₆ Catalyst

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a flame-dried Schlenk flask under argon, add the [Cp*Ru(MeCN)₃]PF₆ catalyst (25 mg, 0.05 mmol, 1 mol%) and anhydrous DCM (10 mL).

-

Add the terminal alkyne (5.0 mmol, 1.0 equiv) to the stirred catalyst solution.

-

Add diethoxymethylsilane (0.81 g, 6.0 mmol, 1.2 equiv) dropwise at room temperature.

-

Stir the reaction at room temperature and monitor its progress by GC. These reactions are typically complete within 2-6 hours.[5]

-

After completion, pass the reaction mixture through a short plug of silica gel, eluting with DCM, to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation if necessary.

-

Summary of Selectivity

The choice of catalyst is the primary determinant for the isomeric purity of the resulting vinylsilane. The table below summarizes the expected outcomes for the hydrosilylation of a generic terminal alkyne with diethoxymethylsilane.

| Catalyst System | Predominant Isomer | Addition Type | Selectivity |

| Karstedt's Catalyst (Pt) | (E)-β-vinylsilane | cis-addition (anti-Markovnikov) | High to Excellent[5][13] |

| Wilkinson's Catalyst (Rh) | (Z)-β-vinylsilane | trans-addition (anti-Markovnikov) | Good to High[6] |

| [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane | geminal-addition (Markovnikov) | Excellent[5] |

References

-

Organic Chemistry Portal. Vinylsilane synthesis. Available from: [Link]

-

Peterson, E. A. Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. Available from: [Link]

-

Lau, P. W. K. (1979). REACTIONS OF VINYLSILANES AND ALLYLSILANES. McGill University eScholarship@McGill. Available from: [Link]

-

ResearchGate. Synthesis of Vinylsilanes. Available from: [Link]

-

Gajda, R., et al. (2020). Highly Efficient and Reusable Alkyne Hydrosilylation Catalysts Based on Rhodium Complexes Ligated by Imidazolium-Substituted Phosphine. MDPI. Available from: [Link]

-

Oshima, K. Vinylsilanes. Available from: [Link]

-

Berthon-Gelloz, G., et al. (2008). Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex. Organic Chemistry Portal. Available from: [Link]

-

National Institutes of Health (NIH). One-Pot Synthesis of Terminal Alkynes from Alkenes. Available from: [Link]

-

Royal Society of Chemistry. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts. Available from: [Link]

-

Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. Available from: [Link]

-

National Institutes of Health (NIH). Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. Available from: [Link]

-

Organic Syntheses. Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Available from: [Link]

-

National Institutes of Health (NIH). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Available from: [Link]

-

National Institutes of Health (NIH). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Available from: [Link]

-